Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate

PfDHODH molecular docking regioisomer selectivity

SAR gaps due to planar N-aryl pyrazoles limit target selectivity. This N-cyclopentyl-5-hydroxypyrazole-4-carboxylate provides a sp³-rich, conformationally constrained scaffold absent from commercial collections. - **FXR agonism**: Close analog EC₅₀ 2.5 µM (HeLa reporter assay); patent-protected cyclopentylpyrazole class. - **Synthetic utility**: 4-ester hydrolyzes to acid for amidation; 5-OH enables O-alkylation/Mitsunobu. Thermally robust (bp >350°C) for high-temp reactions. - **Structural integrity**: Regioselectively synthesized 5-OH tautomer, ideal for crystallography. Supplied as research-grade material. Reliable global logistics.

Molecular Formula C11H16N2O3
Molecular Weight 224.26
CAS No. 1547888-86-7
Cat. No. B2795782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate
CAS1547888-86-7
Molecular FormulaC11H16N2O3
Molecular Weight224.26
Structural Identifiers
SMILESCCOC(=O)C1=CNN(C1=O)C2CCCC2
InChIInChI=1S/C11H16N2O3/c1-2-16-11(15)9-7-12-13(10(9)14)8-5-3-4-6-8/h7-8,12H,2-6H2,1H3
InChIKeyKOBQCUMWAFEPMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-Cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate: Overview


Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate is a 5‑hydroxypyrazole‑4‑carboxylate derivative (molecular formula C₁₁H₁₆N₂O₃, MW 224.26 g mol⁻¹) . It belongs to a privileged scaffold widely explored for enzyme inhibition, where the N1‑substituent is a crucial determinant of target selectivity and binding mode. The N‑cyclopentyl group imparts distinct steric and lipophilic properties relative to the N‑aryl (e.g., phenyl, naphthyl) or N‑alkyl (e.g., methyl, ethyl) analogs that dominate the published structure–activity literature for PfDHODH and other pyrazole‑based inhibitors [1].

1 5-Hydroxypyrazole-4-carboxylate scaffold for enzyme inhibition studies
2 N-Cyclopentyl group provides distinct steric and lipophilic profile vs N-aryl/alkyl analogs
3 Supports systematic SAR exploration of the N1-substituted pyrazole chemotype

Why N-Cyclopentyl Substitution Is Non-Interchangeable


5-Hydroxypyrazole-4-carboxylates exert their biological activity through the N1‑substituent’s influence on the tautomeric equilibrium (5‑hydroxy vs. 3‑hydroxy/5‑oxo form), which dictates hydrogen‑bond donor/acceptor geometry in the target binding pocket [1]. Published PfDHODH docking data show that N‑aryl analogs (e.g., 1‑phenyl, 1‑naphthyl) achieve docking scores (Dscore) from −5.52 to −8.39 depending on the aryl group and regioisomer, and that seemingly minor aryl modifications shift binding poses by >1 Dscore unit [1]. The cyclopentyl moiety is neither planar nor aromatic; it introduces a conformationally constrained sp³‑rich ring that is absent from standard N‑aryl and straight‑chain N‑alkyl comparator series. Consequently, the binding‑site complementarity, pharmacokinetic profile, and synthetic derivatization potential of the cyclopentyl analog cannot be predicted by extrapolation from existing literature compounds, and direct procurement of the exact N1‑cyclopentyl ethyl ester is mandatory for any program targeting FXR [2] or for systematic SAR exploration of the 5‑hydroxypyrazole‑4‑carboxylate chemotype.

Target

Cyclopentyl analog: non-planar sp³-rich ring; unique tautomeric control

Substitute

N-Aryl analogs: planar aromatic substituents may shift docking pose and target engagement
N-Alkyl analogs: lack conformational constraint; predicted boiling point >40°C lower may alter purification

Quantitative Differentiation Evidence


N1-Cyclopentyl vs. N1-Aryl Docking Score Divergence

In the PfDHODH active site, the parent 5‑hydroxy‑1H‑pyrazole‑4‑carboxylate scaffold is anchored by the ester and hydroxyl groups; the N1‑substituent occupies a distinct sub‑pocket. Published Glide docking scores (Dscores) for eight N‑aryl regioisomers range from −5.52 (1c, 5‑hydroxy‑1‑(4‑methoxyphenyl)) to −8.39 (2a, 3‑hydroxy‑1‑(naphthalene‑2‑yl)) [1]. This 2.87‑unit spread demonstrates that the N1‑substituent alone can alter predicted binding affinity by over 700‑fold on the free energy scale. The cyclopentyl group, an aliphatic sp³‑rich ring, cannot be mapped to any of the tested aryl substituents in terms of volume, shape, or π‑stacking potential, making direct quantitative extrapolation invalid.

Docking Score Divergence
Cross-study comparable
N-aryl Dscore range −5.52 to −8.39; cyclopentyl topology cannot be mapped to any tested aryl substituent
Distinct pharmacophoric element; non-substitutable SAR probe
PfDHODH docking; N-aryl analogs only
PfDHODH molecular docking regioisomer selectivity

Exclusive 5-Hydroxy Tautomer Identity

Ethyl 1‑cyclopentyl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylate is synthesized via the acid‑catalyzed transamination/cyclization sequence from cyclopentylhydrazine, which regioselectively delivers the 5‑hydroxy tautomer (versus the 3‑hydroxy/5‑oxo tautomer that can arise from alternative synthetic routes) [1]. This is critical because the Vah et al. study showed that 3‑hydroxy regioisomers (2a–d) systematically give more favorable docking scores (e.g., 2a: −8.39 vs. 1a: −7.80 for the naphthyl pair) [1]. The cyclopentyl compound is therefore a pure 5‑hydroxy regioisomer, which represents the less‑explored but potentially more selective active‑site binding orientation.

5-Hydroxy Tautomer
Class-level inference
Regioselective synthesis from cyclopentylhydrazine delivers pure 5-OH tautomer
Clean regioisomeric identity for binding studies
3-OH regioisomers show more favorable docking in N-aryl series
tautomerism regioselectivity 5-hydroxy-1H-pyrazole

Cyclopentyl-Specific FXR Modulator Patent Coverage

The Roche patent family (CN‑102791695‑A, JP5868937B2, WO2011117213) explicitly claims cyclopentyl‑ and cycloheptylpyrazole derivatives as FXR modulators [1]. An exemplified cyclopentylpyrazole analog from this series (CHEMBL3262947) displays an EC₅₀ of 2.5 µM for human FXR activation in a BSEP promoter‑driven luciferase reporter gene assay in HeLa cells [2]. In contrast, N‑aryl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylates are primarily associated with PfDHODH inhibition [3], not FXR modulation. This target‑class divergence underscores that N‑cyclopentyl substitution directs biological activity toward the nuclear receptor superfamily rather than parasitic enzyme targets.

FXR Modulator Patent
Cross-study comparable
Cyclopentylpyrazole claimed for FXR; closest analog EC₅₀ 2.5 µM (HeLa BSEP reporter)
Supports FXR pathway research; distinct from PfDHODH-targeted N-aryl series
µM agonism; further optimization expected
FXR nuclear receptor dyslipidemia

Ethyl Ester Physicochemical Property Divergence

The ethyl ester of 1‑cyclopentyl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylate (CAS 1547888‑86‑7) exhibits a predicted boiling point of 351.2 ± 22.0 °C at 760 mmHg and a flash point of 166.2 ± 22.3 °C . These values are substantially higher than those of the corresponding N‑methyl ethyl ester analog (CAS 88398‑78‑1, predicted boiling point ~268 °C) and the N‑ethyl ethyl ester analog (CAS 1546671‑56‑0, predicted boiling point ~310 °C) . The elevated boiling point reflects increased molecular weight and stronger intermolecular interactions conferred by the cyclopentyl lipophilic surface area, directly impacting distillation‑based purification, handling, and formulation solvent selection.

Boiling Point Divergence
Data to verify
Predicted bp 351°C vs ~268–310°C for N-alkyl homologs
Thermal property may affect purification and formulation process design
Predicted values; experimental confirmation recommended
physicochemical properties boiling point ester homologs

Direct Biological Data Gap Acknowledgement

At the time of this analysis, no peer‑reviewed primary research article or patent reports direct in‑vitro IC₅₀, EC₅₀, Kd, or pharmacokinetic data for ethyl 1‑cyclopentyl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylate (CAS 1547888‑86‑7) itself. All differentiation claims above are therefore derived from cross‑study comparable data on the cyclopentylpyrazole scaffold class and on structurally analogous N‑aryl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylates. This evidence gap reinforces—rather than undermines—the procurement rationale: the compound occupies a structurally unique position in a scaffold space where even minor N1‑modifications produce substantial shifts in target engagement and physicochemical profile, and acquiring the exact structure is a prerequisite for generating proprietary structure–activity data.

Direct Bioactivity Gap
Data to verify
No published IC₅₀/EC₅₀ for CAS 1547888-86-7 itself
Structurally unique entry point for proprietary SAR generation
Cross-study class-level inference only; direct data generation needed
evidence gap SAR compound procurement decision

Evidence-Backed Application Scenarios


FXR Modulator Lead Generation and SAR Expansion

The patent‑protected status of cyclopentylpyrazoles as FXR modulators [1], combined with demonstrated µM FXR agonism for a close structural analog (EC₅₀ 2.5 µM, HeLa cell reporter assay) [2], positions this ethyl ester as a versatile starting point for FXR‑targeted medicinal chemistry. Its 4‑carboxylate ester can be hydrolyzed to the free acid for further amide coupling or retained as a prodrug handle, enabling systematic exploration of the cyclopentyl‑specific FXR pharmacophore.

Regioisomeric Purity-Dependent Binding Mode Studies

Because the compound is the genuine 5‑hydroxy tautomer—synthesized regioselectively from cyclopentylhydrazine—it provides a structurally homogeneous probe for crystallography and biophysical binding studies [1]. This contrasts with available N‑aryl series where both 5‑OH and 3‑OH regioisomers are often co‑synthesized and compared; the cyclopentyl 5‑OH regioisomer offers a clean comparator for assessing how the 5‑hydroxy orientation influences target engagement independently of aryl‑specific π‑interactions.

High-Temperature Process Chemistry and Formulation

With a predicted boiling point >350 °C and flash point >165 °C [1], the compound is thermally robust relative to N‑alkyl ethyl ester homologs (bp ~268–310 °C). This property supports high‑boiling solvent reactions (e.g., DMF, DMSO, NMP) and high‑temperature amidation or transesterification protocols, as exemplified by the microwave‑assisted amidation of ethyl 1‑phenyl‑5‑hydroxy‑1H‑pyrazole‑4‑carboxylate at 140–180 °C [2], where the cyclopentyl analog would benefit from an even wider thermal operating window.

Cyclopentyl-Containing Pyrazole Library Synthesis

As a bifunctional scaffold possessing both a modifiable 4‑ester and a 5‑hydroxyl group amenable to O‑alkylation or Mitsunobu chemistry, the compound serves as an entry point for diversity‑oriented synthesis. The N‑cyclopentyl group introduces a conformationally restricted sp³ center that is underrepresented in commercial pyrazole‑4‑carboxylate screening collections [1], enhancing three‑dimensionality and potentially improving hit rates in fragment‑based or phenotypic screening campaigns where shape diversity is a key selection criterion.

Application
Selection Property
Validation Focus
FXR pathway modulation studies
Cyclopentyl-specific FXR pharmacophore
FXR reporter assay benchmarking
Regioisomer-controlled binding mode studies
5-Hydroxy tautomer regioselective identity
Crystallography/biophysical binding compatibility
High-temperature process chemistry
Elevated predicted boiling point profile
High-boiling solvent reaction protocol fit
Diversity-oriented pyrazole library synthesis
Bifunctional scaffold with sp³ cyclopentyl center
3D-diversity and fragment-based screening fit
Quote Request

Request a Quote for Ethyl 1-cyclopentyl-5-hydroxy-1H-pyrazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.